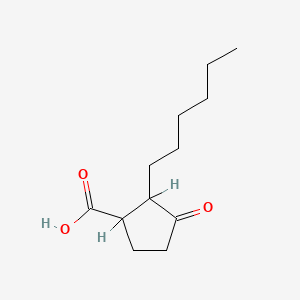

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-

Description

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- (IUPAC: (1R,2S)-2-hexyl-3-oxocyclopentane-1-carboxylic acid) is a cyclic carboxylic acid derivative with a molecular formula of C₁₂H₂₀O₃ . Its structure includes a cyclopentane ring substituted with a hexyl chain at position 2 and a ketone group (oxo) at position 3, while the carboxylic acid functional group is at position 1. Key features include:

Properties

CAS No. |

37172-52-4 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

(1R,2S)-2-hexyl-3-oxocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-6-9-10(12(14)15)7-8-11(9)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1 |

InChI Key |

DJAOIPLLYKPHJI-VHSXEESVSA-N |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](CCC1=O)C(=O)O |

Canonical SMILES |

CCCCCCC1C(CCC1=O)C(=O)O |

Origin of Product |

United States |

Biological Activity

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- (CID 3084653) is a compound of interest in medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This article summarizes the available literature on its biological activity, including its chemical structure, predicted interactions, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₀O₃

- SMILES : CCCCCC[C@H]1C@@HC(=O)O

- InChIKey : DJAOIPLLYKPHJI-VHSXEESVSA-N

The compound features a cyclopentane ring substituted with a carboxylic acid and a ketone functional group, which may contribute to its reactivity and biological properties.

Predicted Biological Activity

Despite limited direct literature on the biological activity of cyclopentanecarboxylic acid, 2-hexyl-3-oxo-, several studies on structurally related compounds suggest potential biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For example, derivatives of cyclopentanecarboxylic acids have been studied for their antifungal and antibacterial effects, indicating that this compound may also exhibit similar activities .

- Enzyme Inhibition : The presence of carboxylic acid and ketone groups can influence enzyme interactions. Similar compounds have shown inhibition of various enzymes involved in metabolic pathways, suggesting that cyclopentanecarboxylic acid could potentially affect metabolic processes .

Study 1: Antifungal Activity

A study investigating the antifungal properties of various carboxylic acids found that compounds with similar structures exhibited significant inhibition against fungi like Aspergillus flavus. While specific data on cyclopentanecarboxylic acid is lacking, the structural similarity implies potential antifungal activity .

Study 2: Enzyme Interaction

Research has indicated that certain cyclopentane derivatives can inhibit key metabolic enzymes such as pyruvate dehydrogenase. This suggests that cyclopentanecarboxylic acid might interact with similar pathways, potentially altering metabolic flux in cells .

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 213.14853 | 151.1 |

| [M+Na]+ | 235.13047 | 159.0 |

| [M+NH₄]+ | 230.17507 | 157.6 |

| [M+K]+ | 251.10441 | 155.8 |

| [M-H]- | 211.13397 | 150.3 |

This table summarizes the predicted collision cross-section data for cyclopentanecarboxylic acid, which may be useful for understanding its behavior in mass spectrometry analyses.

Scientific Research Applications

Organic Synthesis

Cyclopentanecarboxylic acid derivatives, particularly methyl and ethyl esters, are utilized in organic synthesis due to their unique structural properties. These compounds can serve as intermediates in the synthesis of more complex molecules, including:

- Ketoesters : The synthesis of methyl and ethyl esters of cyclopentanecarboxylic acids has been reported to possess interesting olfactive properties, making them useful in the formulation of perfumes . The ability to modify the hydrocarbon chain length allows for a variety of olfactory profiles suitable for different applications.

- Pharmaceutical Precursors : The compound can be transformed into various pharmaceutical agents. For instance, its derivatives have shown potential as selective inhibitors in enzymatic reactions, which could lead to new therapeutic agents targeting specific diseases .

Analytical Chemistry

In analytical chemistry, cyclopentanecarboxylic acid, 2-hexyl-3-oxo-, plays a significant role in the development of separation techniques:

- High-Performance Liquid Chromatography (HPLC) : The compound has been analyzed using reverse-phase HPLC methods. It is effectively separated using a mobile phase consisting of acetonitrile and water, which is crucial for isolating impurities during preparative separations . This method is scalable and applicable in pharmacokinetics studies.

Environmental Applications

The compound has also been explored for its potential in environmental chemistry:

- Metal Ion Extraction : Cyclopentanecarboxylic acid derivatives have been identified as effective extractants for metal ions such as nickel and cobalt. Their low water solubility and high stability make them suitable for use in battery recycling processes and other environmental remediation efforts . These properties allow for efficient separation and recovery of valuable metals from waste streams.

Case Studies

Several case studies highlight the practical applications of cyclopentanecarboxylic acid, 2-hexyl-3-oxo-, in various fields:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclopentanecarboxylic Acid Derivatives

The table below compares 2-hexyl-3-oxo- with analogs differing in substituents or functional groups:

Key Observations:

- Ketone Position : The 3-oxo group distinguishes it from 2-oxo derivatives (e.g., methyl 2-oxocyclopentanecarboxylate), which lack the conjugated ketone-carboxylic acid system, altering reactivity in nucleophilic additions .

- Stereochemical Complexity : Unlike simpler analogs like 3-oxo-cyclopentanecarboxylic acid, the target compound’s stereocenters may influence binding affinity in chiral environments, such as enzyme active sites .

Functional Group Comparisons

Carboxylic Acid vs. Ester Derivatives

- Carboxylic Acids (e.g., 3-oxo-cyclopentanecarboxylic acid): High polarity limits bioavailability but enables salt formation for pharmaceutical formulations .

- Ester Derivatives (e.g., methyl or cyclopentyl esters): Improved volatility and solubility in organic solvents, making them suitable for GC-MS analysis (e.g., 3-methylene ester detected in palm oil studies) .

Ketone vs. Hydroxyl or Amino Substituents

- 3-Oxo Group : Enhances electrophilicity, enabling reactions like aldol condensations. Contrast with hydroxylated analogs (e.g., 3-hydroxy-2-methyl derivatives), which exhibit hydrogen-bonding capacity .

- Amino Derivatives (e.g., 3-amino-cis-cyclopentanecarboxylic acid): Used in peptide mimetics; the target compound’s ketone group precludes such applications but offers unique reactivity .

Market and Industrial Relevance

- The broader cyclopentanecarboxylic acid market is projected to grow at a 7.62% CAGR (2024–2030), driven by demand for agrochemicals and drug intermediates .

- 2-Hexyl-3-oxo- , with its hexyl chain, may fill niche roles in lipophilic drug delivery systems, whereas smaller analogs (e.g., methyl esters) dominate solvent and fragrance markets .

Preparation Methods

Esterification-Hydrolysis Route

The most documented approach involves synthesizing the methyl ester derivative followed by hydrolysis to yield the carboxylic acid. This method, described in and, proceeds via:

Esterification of 2-n-Hexyl-3-Oxo-Cyclopentanecarboxylic Acid

A solution of 2-n-hexyl-3-oxo-cyclopentanecarboxylic acid (17 g), methanol (10 mL), and concentrated sulfuric acid (1 g) in ethylene chloride (50 mL) is refluxed for 8 hours. Post-reaction purification involves washing with water and sodium carbonate, drying over Na₂SO₄, and vacuum distillation to isolate methyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate (yield: 93%, b.p. 85°C/0.06 mm Hg).

Hydrolysis to the Carboxylic Acid

The ester intermediate undergoes acidic or basic hydrolysis. For example, refluxing the methyl ester with aqueous HCl or NaOH cleaves the ester bond, yielding the free carboxylic acid. While explicit data on hydrolysis yields are scarce in the provided sources, analogous procedures for related compounds suggest yields exceeding 80% under optimized conditions.

Cyanide-Mediated Cyclization

An alternative route, detailed in, utilizes potassium cyanide to construct the cyclopentane ring:

Reaction of 2-n-Hexyl-Cyclopentenone with Potassium Cyanide

A mixture of 2-n-hexyl-cyclopentenone (83 g), ethanol (1.75 L), acetic acid (30 g), and aqueous KCN (65 g in 190 mL H₂O) is stirred at 35°C for 3 hours. After methanol distillation, the crude product is extracted with ether, washed, and distilled to yield 2-n-hexyl-3-cyanocyclopentanone (88% yield, b.p. 106–110°C/0.2 mm Hg).

Nitromethane Addition and Hydrogenation

The cyanide intermediate is treated with nitromethane and hydrogen chloride in methanol, followed by hydrogenation over Pd/C (50 psi) to yield methyl 2-n-hexyl-3-oxo-cyclopentanecarboxylate (49% yield). Subsequent hydrolysis produces the target acid.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include catalyst choice , solvent system , and temperature control :

Purification and Characterization

Post-synthesis purification relies heavily on vacuum distillation and recrystallization :

-

Vacuum Distillation : Methyl ester derivatives are distilled at 85–110°C under 0.06–0.25 mm Hg to achieve >99% purity.

-

Recrystallization : The carboxylic acid is recrystallized from ethanol/water mixtures, though specific conditions are inferred from analogous compounds.

Key physicochemical properties confirm structural integrity:

Challenges and Limitations

-

Catalyst Handling : Sulfuric acid and Pd/C require stringent safety protocols due to corrosivity and pyrophoric risks.

-

Low Hydrogenation Yield : The 49% yield in the nitro-to-ester step necessitates process intensification.

-

Solvent Recovery : Ethylene chloride and benzene pose environmental concerns, prompting interest in greener alternatives like dimethylformamide (DMF) .

Q & A

Q. What is the molecular structure and key physicochemical data for 2-hexyl-3-oxocyclopentanecarboxylic acid?

Answer: The compound has the molecular formula C₁₃H₂₂O₃ (molecular weight: 226.31 g/mol) and is structurally characterized by a cyclopentane ring substituted with a hexyl chain at position 2 and a ketone group at position 2. Key data include:

Q. Methodological Note :

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

- Exposure Prevention : Use PPE (gloves, goggles, respirators compliant with NIOSH/EN standards) to avoid skin/eye contact and inhalation of aerosols .

- Spill Management : Avoid dust generation; collect spills with inert absorbents and dispose per hazardous waste regulations .

- Fire Hazards : Combustion releases toxic gases (e.g., carbon oxides, NOₓ). Use water fog, dry powder, or CO₂ extinguishers .

Q. Methodological Note :

Q. What synthetic routes are reported for this compound?

Answer : A common method involves acid-catalyzed cyclization of precursor ketones or esters. For example:

Q. Methodological Note :

- Monitor reaction progress via TLC or GC-MS .

- Optimize catalyst concentration (e.g., 0.1–1.0 mol% BF₃·Et₂O) to minimize side products like dimerization .

Advanced Research Questions

Q. How can spectroscopic contradictions in characterizing this compound be resolved?

Answer : Discrepancies in NMR or IR data often arise from:

- Tautomerism : The 3-oxo group may exhibit keto-enol tautomerism, altering spectral peaks. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dominant forms .

- Stereochemical ambiguity : Chiral centers (e.g., at C2) require chiral HPLC or X-ray diffraction for absolute configuration determination .

Q. Methodological Note :

- Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What is the role of this compound in plant growth regulation, and how can its bioactivity be optimized?

Answer : Derivatives of cyclopentanecarboxylic acid are implicated in jasmonate signaling pathways , influencing plant stress responses and growth .

Q. Methodological Note :

- Conduct transcriptomic analysis on treated plant models to identify upregulated defense genes .

- Use molecular docking simulations to predict interactions with jasmonate receptors (e.g COI1-JAZ complex) .

Q. How can crystallization challenges for X-ray analysis be addressed?

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.